7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
Description
7-Fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione (CAS: 476363-59-4) is a seven-membered heterocyclic compound featuring a benzazepine core with two ketone groups at positions 2 and 5 and a fluorine substituent at position 5. Its unique features include:
- Ring size and flexibility: The seven-membered azepine ring allows for conformational diversity compared to smaller rings like piperazines or pyridines.
- Electron-withdrawing groups: The fluorine atom at position 7 enhances metabolic stability and modulates electronic effects, while the diketone motif may participate in hydrogen bonding .
Properties
IUPAC Name |
7-fluoro-3,4-dihydro-1H-1-benzazepine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-6-1-2-8-7(5-6)9(13)3-4-10(14)12-8/h1-2,5H,3-4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWCRRWZBRCFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C1=O)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione can be achieved through several synthetic routes. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . This method provides a straightforward approach to obtaining the desired benzazepine structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and dione functionality play crucial roles in its binding affinity and activity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Piperazine-2,5-dione Derivatives
Piperazine-2,5-diones (e.g., compounds 1–10 in ) are six-membered diketopiperazines with a rigid, planar structure. Key differences include:
The fluorinated benzazepine-dione’s larger ring may alter binding kinetics or target selectivity.
Benzodiazepine Derivatives
Benzodiazepines (e.g., compounds in ) share a bicyclic structure but differ in heteroatom arrangement:
| Property | 7-Fluoro-benzazepine-dione | Benzodiazepines (e.g., 7-chloro-5-(o-fluorophenyl)-...) |
|---|---|---|
| Heteroatoms | Single nitrogen in azepine ring | Two nitrogens in diazepine ring |
| Substituents | Fluorine at position 7 | Halogens (e.g., Cl, F) at aromatic or heterocyclic positions |
| Bioactivity context | Underexplored | Anxiolytic, sedative applications |
| Electronic effects | Fluorine enhances electronegativity | Halogen substituents modulate receptor binding |
Cyclic Ketones and Hydrogen Bonding Patterns
The diketone motif in 7-fluoro-benzazepine-dione enables hydrogen bonding, a critical factor in crystal packing and solubility. highlights that H-bonding patterns govern molecular aggregation, which influences bioavailability. Compared to cyclopentane or piperidine derivatives (), the seven-membered ring’s puckering (quantified via Cremer-Pople coordinates) may reduce symmetry, creating unique crystal lattice interactions .
Biological Activity
7-Fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.
- Molecular Formula : C10H8FNO2
- Molecular Weight : 181.18 g/mol
- CAS Number : 324558-64-7
- IUPAC Name : 7-fluoro-2,3,4,5-tetrahydro-1H-benzazepine-2,5-dione
Biological Activity Overview
The compound exhibits a range of biological activities which can be categorized as follows:
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzazepine derivatives. For instance, research indicates that modifications in the benzazepine structure can enhance antimicrobial efficacy against various bacterial strains.
2. Anticancer Properties
Research has shown that derivatives of benzazepine compounds can inhibit cancer cell proliferation. A study involving substituted tetrahydrobenzodiazepines demonstrated significant cytotoxic effects on human cancer cell lines, indicating that 7-fluoro-2,3,4,5-tetrahydro-1H-benzazepine derivatives may possess similar properties.
3. Neuropharmacological Effects
Benzazepines are known to interact with neurotransmitter systems. Preliminary studies suggest that 7-fluoro derivatives may exhibit anxiolytic or antidepressant-like effects by modulating GABAergic and serotonergic pathways.
Synthesis Methods
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-benzazepine involves several steps:
- Formation of the Benzazepine Core : The initial step typically involves cyclization reactions between appropriate precursors.
- Fluorination : Fluorination can be achieved using fluorinating agents such as Selectfluor or via nucleophilic substitution methods.
- Functionalization : Further functionalization can introduce the dione moiety to enhance biological activity.
Case Study 1: Anticancer Activity
A study published in ResearchGate evaluated various substituted tetrahydrobenzodiazepines for their anticancer properties. The findings indicated that certain substitutions significantly increased cytotoxicity against breast cancer cells (MCF-7) and cervical cancer cells (HeLa) .
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological assessment reported in PubChem, researchers investigated the effects of benzazepine derivatives on anxiety-like behaviors in rodent models. The results suggested that compounds similar to 7-fluoro derivatives exhibited reduced anxiety levels compared to controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors under acidic conditions. For example, cyclization of fluorinated phenylacetic acid derivatives using HCl as a catalyst in toluene at elevated temperatures (~110°C) is a common approach . Key factors affecting yield include solvent polarity, catalyst strength, and reaction time. Lower-polarity solvents (e.g., toluene) favor intramolecular cyclization over side reactions. Pilot-scale optimization using factorial design (e.g., varying temperature, catalyst concentration, and time) can systematically identify critical parameters .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical. For example, ¹H NMR should show distinct peaks for the fluorinated aromatic proton (δ ~7.2 ppm) and the diketone protons (δ ~3.1–3.5 ppm). HR-MS confirms the molecular ion [M+H]⁺ at m/z 223.0742 (C₁₀H₉FNO₂) . Purity can be validated via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : The compound is sensitive to moisture and light. Store in airtight, amber-glass containers under inert gas (N₂ or Ar) at –20°C. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation when protected from light . Avoid aqueous solutions due to hydrolysis of the diketone moiety; use anhydrous DMSO or DMF for biological assays .
Q. What safety precautions are required during handling?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis. The compound may cause skin/eye irritation (CLP hazard class: Skin Irrit. 2, Eye Irrit. 2). In case of exposure, rinse with water for 15 minutes and seek medical attention. Toxicity data are limited, so adhere to ALARA (As Low As Reasonably Achievable) principles .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of 7-fluoro-benzazepine-dione in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electron density and Fukui indices to identify reactive sites. The fluorine atom at position 7 directs electrophilic attacks to the adjacent aromatic carbon, while the diketone group facilitates nucleophilic additions. Molecular dynamics simulations in COMSOL Multiphysics® can model reaction pathways and transition states . Validate predictions via kinetic studies (e.g., monitoring substituent effects on reaction rates with nitrobenzene derivatives) .
Q. What strategies resolve contradictions in reported synthetic yields for fluorinated benzazepine-dione derivatives?
- Methodological Answer : Discrepancies often arise from impurities in starting materials or uncontrolled reaction parameters. Implement Design of Experiments (DoE) to isolate variables. For example, a 2³ factorial design (temperature, catalyst loading, solvent ratio) can identify interactions affecting yield . Cross-validate results using orthogonal methods (e.g., comparing HCl vs. H₂SO₄ catalysis) . LC-MS tracking of intermediates can reveal side reactions (e.g., dimerization or over-oxidation) .
Q. How can AI-driven automation optimize large-scale synthesis and impurity profiling?
- Methodological Answer : Machine learning (ML) algorithms trained on historical reaction data can predict optimal conditions. For example, neural networks can correlate reaction variables (e.g., stirring rate, solvent polarity) with yield/impurity profiles. Robotic platforms (e.g., Chemspeed®) enable high-throughput screening of fluorinated analogs. Real-time Process Analytical Technology (PAT) tools (e.g., inline FTIR) monitor intermediate formation .
Q. What are the mechanistic implications of fluorination on the compound’s biological activity?
- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to target proteins (e.g., kinases or GPCRs). Molecular docking (AutoDock Vina) shows fluorination at position 7 improves hydrophobic interactions in enzyme active sites. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays . Radiolabeled (¹⁸F) derivatives can track biodistribution via PET imaging .
Key Research Gaps and Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
